molecular formula C10H8ClFO B13679155 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13679155
M. Wt: 198.62 g/mol
InChI Key: KERSSBDCXANUFY-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine and fluorine atoms in the structure may impart unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

    Cyclization: Formation of the ketone group at the 2-position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Specific details would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of fully saturated naphthalene derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce various functionalized naphthalenes.

Scientific Research Applications

5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-fluoro-1,2-dihydronaphthalen-2(1H)-one
  • 5-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
  • 5-Chloro-8-fluoro-3,4-dihydro-1-naphthalenone

Comparison

Compared to similar compounds, 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one may exhibit unique properties due to the specific positioning of chlorine and fluorine atoms. These differences could affect its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

5-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8ClFO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2

InChI Key

KERSSBDCXANUFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)F)Cl

Origin of Product

United States

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